1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Description
1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications
Reaction Dynamics and Products
- A study by Owens et al. (1976) explored the reaction of a similar compound, sym-dichloro-bis(2,4,6-trichlorophenyl) urea, with dimethyl sulfoxide. This reaction resulted in the formation of multiple products including phosgene, formaldehyde, methane, sulfur dioxide, ethylene chloride, methylene dichloride, chlorinated disulfides, and insoluble bis(2,4,6-trichlorophenyl) urea, proposing a homolytic mechanism for the reaction (Owens et al., 1976).
Pharmaceutical Applications
- Croston et al. (2002) discovered 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (a structurally similar compound) as a nonpeptidic agonist of the urotensin-II receptor. This compound showed selectivity and potential as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Chemical Synthesis
- Jing Xiao-hui (2006) conducted a study on the synthesis of 4-(4-chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(H)-one, a related compound, under ultrasonic irradiation, achieving a high yield under optimized conditions (Jing Xiao-hui, 2006).
Corrosion Inhibition
- Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including compounds structurally related to the one , on mild steel in acidic environments. The study confirmed the efficacy of these compounds as corrosion inhibitors (Mistry et al., 2011).
Environmental Stability
- Saha and Kulshrestha (2002) examined the stability of sulfosulfuron, a sulfonylurea herbicide, under different environmental conditions. The study found that this compound undergoes various degradation pathways depending on the pH and temperature, highlighting its environmental behavior (Saha & Kulshrestha, 2002).
Anticonvulsant Activity
- Thakur et al. (2017) synthesized and evaluated a series of urea/thiourea derivatives, including chloro-substituted derivatives, for their anticonvulsant activity. The study concluded that the sulfonylurea series showed promising anticonvulsant properties (Thakur et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-13-18(16-5-3-4-6-17(16)23(13)2)27(25,26)12-11-21-19(24)22-15-9-7-14(20)8-10-15/h3-10H,11-12H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLWBNLAYIOVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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